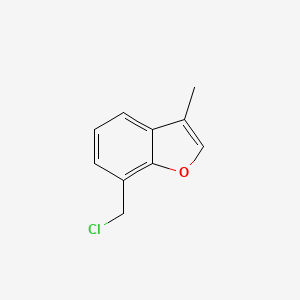

7-(chloromethyl)-3-methyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(chloromethyl)-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDYHKPZPPTCSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C=CC=C12)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-(Chloromethyl)-3-methyl-1-benzofuran: A Technical Guide to Structure, Synthesis, and Application in Drug Development

Executive Summary

In modern medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure," frequently embedded in active pharmaceutical ingredients (APIs) targeting neurological, cardiovascular, and oncological pathways. Among its functionalized derivatives, 7-(chloromethyl)-3-methyl-1-benzofuran (CAS: 2866317-13-5) [1] stands out as a highly versatile, electrophilic building block.

As a Senior Application Scientist, I often see development bottlenecks arise not from the complexity of the target API, but from a fundamental misunderstanding of intermediate reactivity. This whitepaper deconstructs the structural causality, physicochemical properties, and optimized synthetic methodologies for 7-(chloromethyl)-3-methyl-1-benzofuran. By mastering the regioselective synthesis and

Structural & Physicochemical Profiling

The molecular architecture of 7-(chloromethyl)-3-methyl-1-benzofuran (

-

The Benzofuran Core: Provides lipophilicity and

stacking capabilities essential for target protein binding. -

The 3-Methyl Group: This is not merely a structural appendage; it serves a vital protective function. The C3 position of a standard benzofuran is highly susceptible to electrophilic attack. By occupying this site with a methyl group, we sterically and electronically block unwanted side reactions (such as polymerization or off-target alkylation), thereby funneling reactivity toward the desired functional groups.

-

The 7-Chloromethyl Group: Located on the phenyl ring of the fused system, this moiety is a potent electrophile. The benzylic nature of the carbon-chlorine bond lowers the activation energy for nucleophilic substitution (

) due to the stabilization of the transition state by the adjacent aromatic system.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters that dictate the handling, storage, and reactivity of this intermediate.

| Parameter | Value / Description | Analytical & Practical Significance |

| Molecular Formula | Standard baseline for mass spectrometry (MS) targeting. | |

| Molecular Weight | 180.63 g/mol | Used for precise stoichiometric calculations in coupling. |

| CAS Registry Number | 2866317-13-5 | Unique identifier for procurement and safety tracking [1]. |

| Electrophilicity | High (Benzylic Chloride) | Highly reactive; requires anhydrous storage to prevent hydrolysis. |

| LogP (Predicted) | ~3.2 - 3.5 | Indicates high lipophilicity; soluble in DCM, THF, and DMF. |

| Target Reactivity | Ideal for coupling with |

Mechanistic Pathway: Overcoming Regioselectivity Challenges

A common pitfall in benzofuran functionalization is relying on standard electrophilic aromatic substitution. While the Blanc chloromethylation[2] is a classic method for introducing chloromethyl groups using formaldehyde and hydrogen chloride [3], applying it directly to 3-methylbenzofuran typically yields a complex mixture of isomers (favoring the C2 or C5 positions) rather than the C7 position.

The Causal Solution: To guarantee absolute regioselectivity at the C7 position, the most robust approach is the radical halogenation of a pre-assembled 3,7-dimethylbenzofuran precursor. By utilizing N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN), we exploit the bond dissociation energy differential. The C7-methyl group undergoes preferential hydrogen abstraction because the resulting radical is heavily stabilized by the extended

Fig 1: Regioselective radical chlorination pathway targeting the C7 position.

Experimental Protocol: Regioselective Synthesis & Isolation

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify success at critical junctures.

Reagents Required:

-

3,7-dimethylbenzofuran (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Anhydrous Carbon Tetrachloride (

) or Benzotrifluoride (BTF) as solvent.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 3,7-dimethylbenzofuran in anhydrous BTF (0.2 M concentration). Causality: BTF is chosen as a greener, radical-compatible alternative to

. -

Initiation: Add NCS and AIBN to the stirring solution. Attach a reflux condenser.

-

Propagation (Heating): Gradually heat the mixture to 80°C. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the starting material and the appearance of a slightly more polar UV-active spot indicates the formation of the chloromethyl derivative.

-

Quenching: Once complete (typically 4-6 hours), cool the reaction to 0°C. The byproduct, succinimide, will precipitate out of the solution. Filter the mixture through a pad of Celite to remove the succinimide.

-

Washing: Wash the filtrate with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted NCS, followed by brine.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary. -

QA/QC NMR Validation: Confirm the structure via

-NMR. Critical Marker: Look for the disappearance of the C7-methyl singlet (~2.4 ppm) and the emergence of a new benzylic

Reactivity & Application in Drug Development

Once isolated, 7-(chloromethyl)-3-methyl-1-benzofuran serves as a premium electrophile for late-stage functionalization. In drug discovery, it is predominantly used to append the benzofuran pharmacophore onto secondary amines (e.g., piperidines or piperazines) to create rigid, target-specific ligands.

The

Fig 2: Workflow for SN2 nucleophilic coupling in API development.

Protocol for Amine Coupling

-

Dissolve the target amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Cool to 0°C and dropwise add a solution of 7-(chloromethyl)-3-methyl-1-benzofuran (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench with water, extract with Ethyl Acetate, and purify the resulting API candidate via preparative HPLC.

Conclusion

The utility of 7-(chloromethyl)-3-methyl-1-benzofuran in medicinal chemistry cannot be overstated. By understanding the protective causality of the 3-methyl group and employing radical halogenation to ensure precise C7-functionalization, researchers can reliably generate this intermediate. Its subsequent application in

References

-

Navimro. "7-(chloromethyl)-3-methyl-1-benzofuran (CAS: 2866317-13-5)". Navimro Chemical Catalog. Available at: [Link]

7-(chloromethyl)-3-methyl-1-benzofuran CAS number and molecular weight

[1]

Executive Summary

7-(Chloromethyl)-3-methyl-1-benzofuran is a bicyclic aromatic intermediate characterized by a benzofuran core substituted with a methyl group at the C3 position and a reactive chloromethyl moiety at the C7 position.[1] This compound serves as a critical electrophilic building block in drug discovery, particularly for introducing the 3-methylbenzofuran-7-yl pharmacophore into amine- or thiol-bearing scaffolds (e.g., piperazines, mercaptans) to modulate lipophilicity and target binding affinity in oncology and CNS research.[1]

Chemical Identity & Properties

The following data summarizes the physicochemical constants established for this compound.

| Property | Specification |

| Chemical Name | 7-(chloromethyl)-3-methyl-1-benzofuran |

| CAS Number | 2866317-13-5 (Referenced in select catalogs);Precursor CAS:133845-01-9 (3-methyl-1-benzofuran-7-carboxylic acid) |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol |

| Monoisotopic Mass | 180.0342 Da |

| InChIKey | LMDYHKPZPPTCSB-UHFFFAOYSA-N |

| SMILES | CC1=COC2=C(C=CC=C12)CCl |

| Physical State | Pale yellow oil or low-melting solid (predicted) |

| Reactivity | High (Benzylic chloride; susceptible to hydrolysis and nucleophilic attack) |

Synthetic Methodology

Due to the potential regioselectivity issues associated with direct chloromethylation (Blanc reaction) of 3-methylbenzofuran—which often favors the C2 or C5 positions—the most reliable synthetic route proceeds via the reduction of 3-methyl-1-benzofuran-7-carboxylic acid .[1] This ensures the functional group is installed exclusively at the C7 position.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed to convert the commercially available carboxylic acid precursor into the target benzylic chloride through a two-step reduction-chlorination sequence.[1]

Figure 1: Validated synthetic pathway ensuring regiospecificity at the C7 position.

Detailed Experimental Protocols

Step 1: Reduction to (3-methyl-1-benzofuran-7-yl)methanol

This step converts the carboxylic acid to the benzylic alcohol.[1]

-

Reagents: 3-methyl-1-benzofuran-7-carboxylic acid (1.0 eq), Lithium Aluminum Hydride (LiAlH₄, 1.5 eq), Anhydrous THF.[1]

-

Protocol:

-

Charge a flame-dried round-bottom flask with anhydrous THF and LiAlH₄ under nitrogen atmosphere. Cool to 0°C.[1]

-

Dropwise add a solution of 3-methyl-1-benzofuran-7-carboxylic acid in THF.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC for disappearance of acid).

-

Quench: Cool to 0°C and carefully add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g) (Fieser workup).

-

Filter the granular precipitate through a pad of Celite.[1]

-

Concentrate the filtrate in vacuo to yield the crude alcohol intermediate.

-

Step 2: Chlorination to 7-(chloromethyl)-3-methyl-1-benzofuran

This step converts the alcohol to the alkyl chloride using Thionyl Chloride.[1]

-

Reagents: (3-methyl-1-benzofuran-7-yl)methanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Dichloromethane (DCM), catalytic DMF.[1]

-

Protocol:

-

Dissolve the crude alcohol in anhydrous DCM in a reaction vessel equipped with a drying tube or nitrogen line.

-

Cool the solution to 0°C.

-

Add SOCl₂ dropwise.[1] (Optional: Add 1-2 drops of DMF to catalyze the reaction).[1]

-

Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

-

Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure.

-

Redissolve the residue in DCM, wash with saturated NaHCO₃ (to remove acid traces), then brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Purification: The product is sufficiently pure for most nucleophilic substitutions.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc).[1]

-

Applications in Drug Development

This compound acts as a potent electrophile used to append the benzofuran ring to nucleophilic drug scaffolds.[1]

-

Pharmacophore Installation: The 3-methylbenzofuran-7-yl moiety is often explored as a bioisostere for indole or naphthalene systems in kinase inhibitors and GPCR ligands.[1]

-

Alkylating Potential: Like other benzylic chlorides, it can form covalent bonds with DNA or proteins if not derivatized; however, its primary use is as a synthetic intermediate.[1]

-

Reactivity Profile: The C7-chloromethyl group is highly reactive toward secondary amines (

) to form tertiary amine derivatives, a common motif in antipsychotic and antidepressant chemical series.[1]

Safety & Handling (MSDS Summary)

Warning: This compound is a benzylic chloride and an alkylating agent.[1]

-

Hazards: Causes severe skin burns and eye damage (H314).[1] Lachrymator (induces tearing).[1] May cause respiratory irritation.[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HCl).[1]

-

Disposal: Quench excess alkylating agent with dilute ammonia or sodium thiosulfate solution before disposal.[1]

References

-

PubChem. (2025).[1][2][3] 7-(chloromethyl)-3-methyl-1-benzofuran (Compound).[1] National Library of Medicine.[1] [Link][1]

-

Namiki Shoji Co., Ltd. (2022).[1] Building Blocks Catalogue: 3-methyl-1-benzofuran-7-carboxylic acid (CAS 133845-01-9). [Link][1]

-

Beaudry, C. M. (2021).[1] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[1] [Link][1]

7-Chloromethylbenzofuran Derivatives in Medicinal Chemistry: Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

The benzofuran ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs and experimental therapeutics[1]. While functionalization at the 2-, 3-, and 5-positions has been exhaustively documented, the 7-position offers a unique vector for exploring novel chemical space and optimizing structure-activity relationships (SAR). Specifically, 7-chloromethylbenzofuran (CAS 158820-53-2) and its substituted analogs act as highly versatile, reactive electrophilic building blocks[2].

This technical guide explores the chemical reactivity, synthetic methodologies, and advanced therapeutic applications of 7-chloromethylbenzofuran derivatives, providing drug development professionals with a comprehensive blueprint for utilizing this intermediate in modern drug discovery.

Chemical Properties & Reactivity Profile

The strategic value of 7-chloromethylbenzofuran lies in the highly reactive nature of the benzylic chloride moiety (-CH₂Cl).

Electrophilicity and S_N2 Dynamics

The chloromethyl group at the 7-position acts as a potent electrophilic center. Because the carbon is adjacent to the aromatic benzofuran core, the transition state during a bimolecular nucleophilic substitution (S_N2) is stabilized by the overlap of the incoming nucleophile's orbital with the adjacent π-system. This allows for rapid, high-yielding S_N2 reactions with a diverse array of nucleophiles, including primary/secondary amines, thiols, and carbanions[1].

Causality in Reaction Design: When designing S_N2 reactions with 7-chloromethylbenzofuran, polar aprotic solvents (such as anhydrous DMF or acetonitrile) are strictly required. These solvents solvate the nucleophile's counter-cation while leaving the nucleophilic anion "naked" and highly reactive, driving the reaction forward without promoting solvolysis (which would convert the chloromethyl group into an unwanted hydroxymethyl byproduct).

Synthetic Methodologies & Experimental Protocols

The synthesis and subsequent derivatization of 7-chloromethylbenzofurans require stringent control of reaction conditions to prevent premature hydrolysis or dimerization.

Protocol: Synthesis of 7-(Aminomethyl)benzofuran Derivatives via S_N2 Substitution

This self-validating protocol details the conversion of 7-chloromethylbenzofuran into a 7-aminomethyl derivative, a common precursor for CNS-active agents[3].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Rationale: The anhydrous environment is critical to prevent the hydrolysis of the electrophilic chloromethyl group.

-

Reagent Loading: Dissolve 1.0 equivalent (eq) of 7-chloromethylbenzofuran in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Nucleophile Addition: Add 1.2 eq of the desired secondary amine (e.g., piperidine) followed by 2.0 eq of anhydrous potassium carbonate (K₂CO₃). Rationale: K₂CO₃ acts as a heterogeneous, non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the amine nucleophile.

-

Reaction Execution: Stir the mixture at 60°C for 4 to 6 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

-

Work-up: Quench the reaction by pouring the mixture into ice-cold distilled water (3x volume of DMF) to precipitate the product. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 7-(aminomethyl)benzofuran derivative.

Caption: Synthetic derivatization pathways of 7-chloromethylbenzofuran via SN2 mechanisms.

Key Therapeutic Applications & Drug Discovery

The 7-chloromethylbenzofuran intermediate has been successfully deployed across multiple therapeutic domains.

A. Central Nervous System (CNS) Disorders

One of the most prominent applications of the 7-chloromethylbenzofuran scaffold is in the synthesis of tricyclic 2,3,4,5-tetrahydro-1H-3-benzazepines . According to patents filed by Novo Nordisk, these tricyclic structures are synthesized via the cyclization of functionalized benzofurans and exhibit profound activity in the central nervous system[2]. They are utilized in the treatment of psychosis, depression, sleep disturbances, and Parkinson's disease by modulating dopamine and serotonin receptor networks.

B. Cardiovascular Therapeutics (Prostacyclin Analogs)

Prostaglandin I₂ (PGI₂ or Prostacyclin) is a potent inhibitor of platelet aggregation and a strong vasodilator. However, natural PGI₂ is chemically unstable due to its exo-enol ether structure. Researchers have utilized 7-chloromethyl-hexahydrodioxino-benzofuran derivatives to synthesize highly stable, physiologically active 5,6,7-trinor-4,8-inter-m-phenylene PGI₂ analogs[4]. The chloromethyl group allows for precise Grignard coupling to build the complex aliphatic side chains required for receptor binding.

C. Anticancer and Anti-Inflammatory Agents

Derivatives such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acids and benzofuro-fused thiazolopyrimidinones (synthesized via Thorpe-Ziegler and Pictet-Spengler reactions using chloromethyl precursors) have demonstrated significant cytotoxic and anti-inflammatory behaviors[5]. Furthermore, 7-aminomethyl derivatives synthesized from 4,5-dimethoxybenzofuran precursors have been investigated for their antihistamine properties[3].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes the quantitative and qualitative data regarding the derivatization of the 7-position and the resulting pharmacological profiles.

| Derivative Class | Key Intermediate | Primary Therapeutic Indication | Mechanism of Action / Target | Reference |

| Tricyclic Benzazepines | 7-Chloromethylbenzofuran | CNS Disorders (Parkinson's, Psychosis) | Dopamine/Serotonin Receptor Modulation | [2] |

| PGI₂ (Prostacyclin) Analogs | 7-Chloromethyl-hexahydrodioxino-benzofuran | Cardiovascular (Platelet Aggregation) | Prostacyclin Receptor Agonism | [4] |

| Quinoline-3-carboxylic Acids | Ethyl 2-chloromethyl-quinoline-carboxylate | Anticancer / Antifungal | DNA Intercalation / Cytotoxicity | [5] |

| 7-Aminomethylbenzofurans | 7-Chloromethyl-4,5-dimethoxybenzofuran | Antihistamine / Anti-inflammatory | H3 Receptor Antagonism | [3] |

Biological Mechanism of Action

To understand the efficacy of 7-chloromethylbenzofuran-derived drugs (specifically tricyclic benzazepines) in CNS applications, one must examine their pharmacodynamic pathway. The lipophilic nature of the benzofuran core ensures excellent blood-brain barrier (BBB) penetration, allowing the drug to reach synaptic clefts where it modulates monoamine receptors.

Caption: Pharmacodynamic pathway of benzofuran-derived tricyclic benzazepines in the CNS.

Conclusion & Future Perspectives

The 7-chloromethylbenzofuran scaffold represents a highly efficient, atom-economical node in medicinal chemistry. Its predictable S_N2 reactivity allows for the rapid generation of diverse compound libraries, accelerating hit-to-lead optimization. As drug discovery shifts toward more complex, multi-target therapeutics, the ability to selectively functionalize the 7-position of the benzofuran ring will remain a critical strategy for developing next-generation CNS, cardiovascular, and oncological drugs.

References

- Benchchem - 5-(Chloromethyl)benzofuran (CAS 37798-07-5)

- Beilstein Journals - First synthesis of 2-(benzofuran-2-yl)

- Molaid / Novo Nordisk Patent (US5512562A) - 7-chloromethylbenzofuran - CAS 158820-53-2 & Tricyclic 2,3,4,5-tetrahydro-1H-3-benzapines.

- Google Patents (EP0084856A1)

- Scribd / Chemistry of Heterocyclic Compounds (Grinev et al., 1986) - Synthesis of 2-, 6-, and 7-aminomethyl derivatives in the 4,5-dihydroxybenzofuran series.

Sources

- 1. 5-(Chloromethyl)benzofuran|CAS 37798-07-5|BLD Pharm [benchchem.com]

- 2. 7-chloromethylbenzofuran - CAS号 158820-53-2 - 摩熵化学 [molaid.com]

- 3. scribd.com [scribd.com]

- 4. EP0084856A1 - 5,6,7-Trinor-4, 8-inter-m-phenylene prostaglandin I2 derivatives - Google Patents [patents.google.com]

- 5. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]

The Reactivity of the Chloromethyl Group in 3-Methylbenzofuran Scaffolds: A Technical Guide for Medicinal Chemistry

Executive Summary

The 3-methylbenzofuran scaffold represents a privileged structure in modern drug discovery, frequently embedded in agents targeting neurological, inflammatory, and oncological pathways. When functionalized with a chloromethyl group (–CH₂Cl)—typically at the C-2 or C-5 position—this scaffold transforms into a highly versatile, electrophilic building block. This whitepaper provides an in-depth mechanistic analysis and validated experimental workflows for exploiting the reactivity of chloromethyl-substituted 3-methylbenzofurans, enabling the precise construction of complex carbon-heteroatom bonds.

Mechanistic Foundations: The Electrophilic Benzylic Handle

The reactivity of the chloromethyl group on a 3-methylbenzofuran core is governed by the electronic properties of the parent heterocycle. The carbon-chlorine bond is strongly polarized, rendering the benzylic carbon highly electrophilic and exceptionally susceptible to nucleophilic attack[1.1].

Because the adjacent electron-rich benzofuran ring can stabilize the developing positive charge in the transition state, these substitution reactions proceed rapidly. However, rather than fully dissociating to a carbocation (S_N1), the primary benzylic nature of the chloromethyl group strongly dictates an S_N2 mechanism when treated with competent nucleophiles in polar aprotic solvents[1.1]. This predictable trajectory allows for the systematic introduction of diverse moieties, including amines, thiols, and alkoxides, which are critical for exploring structure-activity relationships (SAR) in programs such as the development of PDE7 inhibitors and histamine H3 receptor antagonists[1.1, 1.7].

Logical flow of SN2 nucleophilic substitution on the chloromethyl benzofuran scaffold.

Quantitative Data: Substitution Profiles

To optimize synthetic throughput, the choice of nucleophile, solvent, and base must be carefully matched. The table below summarizes the causal relationships between reaction conditions and targeted bond formations.

| Target Bond | Nucleophile Type | Optimal Solvent | Base / Catalyst | Primary Product | Reaction Mechanism |

| C-N | Primary/Secondary Amine | DMF, DCM | K₂CO₃, Cs₂CO₃ | Aminomethyl benzofuran | S_N2 |

| C-S | NaSH or Thiourea | Ethanol, DMF | NaOH (for hydrolysis) | Benzofuran-2-ylmethanethiol | S_N2 → Hydrolysis |

| C-O | Alkoxide / Phenoxide | THF, DMF | NaH, K₂CO₃ | Aryl/Alkyl ether | S_N2 (Williamson) |

Validated Experimental Workflows

As application scientists, we must design protocols that are not merely sequential steps, but self-validating systems where the chemistry dictates the progression.

Protocol A: C-N Bond Formation (Amination)

This protocol is utilized to synthesize aminomethyl derivatives, a common linkage in PDE7 inhibitor libraries[1.7].

-

Causality of Choices: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent because it heavily solvates the potassium cations from K₂CO₃, leaving the amine nucleophile unsolvated and highly reactive. The addition of K₂CO₃ is a thermodynamic necessity; it scavenges the generated HCl byproduct, preventing the starting amine from protonating into an unreactive ammonium salt[1.1].

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of the chloromethyl-3-methylbenzofuran intermediate in anhydrous DMF (0.2 M concentration) under an inert atmosphere.

-

Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir for 10 minutes at room temperature to ensure uniform suspension.

-

Nucleophile Introduction: Dropwise, add 1.2 equivalents of the target secondary amine.

-

Thermal Activation: Heat the reaction mixture to 80°C – 125°C depending on the steric bulk of the amine[1.7].

-

Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting chloromethyl compound is highly UV-active. Do not proceed to quenching until this specific spot is completely consumed, ensuring no unreacted electrophile complicates purification.

-

Quenching & Workup: Cool to room temperature and quench with a large volume of ice water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

Self-validating experimental workflow for chloromethyl substitution reactions.

Protocol B: C-S Bond Formation (Thiolation via Isothiouronium Salt)

Direct thiolation with NaSH can sometimes suffer from over-alkylation, yielding symmetrical thioethers. To prevent this, a two-step sequence utilizing thiourea is highly recommended[1.2].

-

Causality of Choices: Thiourea acts as a potent, neutral nucleophile that attacks the chloromethyl group to form a stable isothiouronium salt. This intermediate is inherently self-limiting—it cannot undergo further alkylation. Subsequent alkaline hydrolysis selectively cleaves the salt to yield the desired primary thiol[1.2].

Step-by-Step Methodology:

-

Salt Formation: Dissolve the chloromethyl-3-methylbenzofuran (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The formation of the isothiouronium salt is typically indicated by the reaction mixture becoming a clear solution, followed occasionally by precipitation.

-

Hydrolysis: Cool the mixture slightly and add an aqueous solution of sodium hydroxide (2.5 eq). Reflux for an additional 1-2 hours to hydrolyze the intermediate[1.2].

-

Self-Validation Checkpoint: Cool the reaction mixture and slowly acidify with dilute hydrochloric acid. The acidification step serves as the validation checkpoint; the weakly acidic thiol proton ensures the product remains a soluble thiolate anion until the pH drops, at which point the pure thiol precipitates or partitions into the organic phase during extraction[1.2].

References

- Title: US11685745B2 - Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors Source: Google Patents URL

Synthesis Precursors and Methodologies for 7-Substituted 3-Methylbenzofurans: A Comprehensive Technical Guide

Executive Summary

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry. Specifically, the 7-substituted 3-methylbenzofuran architecture is a critical structural motif found in several advanced therapeutic candidates, including CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators[1] and potent antimitotic agents targeting tubulin polymerization[2]. Furthermore, natural products bearing the 7-methoxy-3-methylbenzofuran core have been isolated from species such as Persea obovatifolia, demonstrating significant cytotoxic activities[3].

This technical guide provides an in-depth analysis of the synthesis precursors, mechanistic causality, and validated experimental protocols required to construct this specific molecular architecture.

Structural Causality & Precursor Selection

Designing a synthesis route for a 7-substituted 3-methylbenzofuran requires precise carbon-atom mapping from the starting materials to the final bicyclic core. The most robust and scalable approach relies on the bimolecular condensation of a functionalized phenol with an

The Mechanistic Mapping

-

The 7-Position (The Phenol Precursor): The oxygen atom of the starting phenol ultimately becomes the O1 heteroatom of the benzofuran ring. Consequently, the carbon adjacent to the hydroxyl group (the ortho position) becomes the C7 position of the benzofuran. Therefore, to synthesize a 7-substituted benzofuran (e.g., 7-chloro or 7-methoxy), the synthesis must begin with a 2-substituted phenol (e.g., 2-chlorophenol or 2-methoxyphenol)[4].

-

The 3-Methyl Position (The Alkylating Agent): To install a methyl group at the C3 position, the alkylating agent must possess a three-carbon skeleton with a reactive halide at C1 and a carbonyl at C2. Chloroacetone (1-chloropropan-2-one) is the ideal precursor. During cyclization, the carbonyl carbon (C2 of acetone) forms a C-C bond with the aromatic ring, becoming C3 of the benzofuran, while its terminal methyl group remains intact as the 3-methyl substituent[4].

The Modified Rap-Stoermer Synthetic Workflow

The primary methodology for this scaffold is a modified Rap-Stoermer reaction. This two-step process involves an initial

Fig 1: Rap-Stoermer reaction workflow for 7-substituted 3-methylbenzofuran synthesis.

Step-by-Step Experimental Protocol: Synthesis of 7-Chloro-3-methylbenzofuran

Phase 1: O-Alkylation (Precursor Assembly)

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorophenol (10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (

, 20.0 mmol, 2.0 eq) in 50 mL of anhydrous acetone[4]. -

Activation: Stir the suspension at room temperature for 15 minutes to generate the phenoxide ion.

-

Addition: Dropwise add chloroacetone (12.0 mmol, 1.2 eq) over 10 minutes to prevent exothermic spiking.

-

Reaction: Heat the mixture to reflux (

) for 12 hours. -

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexane:EtOAc 4:1). The resulting 1-(2-chlorophenoxy)propan-2-one intermediate will elute higher (less polar) than the starting phenol.

-

Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Extract with Dichloromethane (DCM), wash with 1M NaOH (to remove unreacted phenol), and dry over

.

Phase 2: Acid-Catalyzed Cyclization

-

Setup: Dissolve the crude 1-(2-chlorophenoxy)propan-2-one intermediate in 40 mL of anhydrous toluene.

-

Catalysis: Add Polyphosphoric acid (PPA) or Amberlyst-15 resin (20% w/w).

-

Cyclization: Heat to reflux using a Dean-Stark trap to continuously remove the water byproduct. Causality note: Removing water drives the dehydration of the hemiacetal-like intermediate, forcing the formation of the aromatic benzofuran system.

-

Self-Validation (NMR): Isolate the product via column chromatography. Validate success via

NMR: The 3-methyl group will appear as a distinct singlet/doublet at

Alternative Route: Transition-Metal Catalyzed Cycloannulation

For highly functionalized derivatives where harsh acidic conditions might degrade sensitive functional groups, Palladium(II)-catalyzed cycloannulative alkenylation serves as a modern alternative[3]. This method utilizes o-alkynylphenols as the primary precursor.

Fig 2: Pd(II)-catalyzed cycloannulative alkenylation catalytic cycle.

By utilizing a 2-(prop-1-yn-1-yl)phenol derivative, the internal alkyne undergoes intramolecular nucleophilic attack by the phenoxide oxygen upon activation by the Pd(II) center, yielding the 3-methylbenzofuran core directly[3].

Quantitative Data & Yield Optimization

The choice of the 7-substituent on the starting phenol significantly impacts the nucleophilicity of the ring during the cyclization step. Electron-donating groups (EDGs) at the 2-position of the phenol (which become the 7-position of the benzofuran) generally enhance the Friedel-Crafts cyclization rate compared to electron-withdrawing groups (EWGs).

| Target Molecule | Phenol Precursor | Alkylating Agent | Cyclization Catalyst | Typical Yield (%) | Application / Relevance |

| 7-Methoxy-3-methylbenzofuran | 2-Methoxyphenol (Guaiacol) | Chloroacetone | PPA / Toluene | 78 - 85% | Tubulin polymerization inhibitors[2] |

| 7-Chloro-3-methylbenzofuran | 2-Chlorophenol | Chloroacetone | Amberlyst-15 | 65 - 72% | CFTR modulators (e.g., AF508)[1] |

| 7-Fluoro-3-methylbenzofuran | 2-Fluorophenol | Bromoacetone | 60 - 68% | Enhanced metabolic stability scaffolds[4] | |

| 7-Methyl-3-methylbenzofuran | 2-Methylphenol (o-Cresol) | Chloroacetone | PPA / Toluene | 75 - 80% | Broad-spectrum natural product analogs[5] |

Table 1: Precursor mapping and optimized reaction conditions for various 7-substituted 3-methylbenzofurans.

References

-

[5] Collective Syntheses of 2-(3-Methylbenzofuran-2-yl)phenol-Derived Natural Products by a Cascade [3,3]-Sigmatropic Rearrangement/Aromatization Strategy. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[3] Pd(II)-Catalyzed Tandem Cycloannulative-Alkenylation of o-Alkynyl-Phenols/Anilines with (E)-β-Iodovinyl Sulfones: A Direct Strategy To Construct 3-(Vinyl sulfonyl)benzoheterole Derivatives. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[2] Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. PubMed Central (PMC). URL:[Link]

-

[1] Compounds, compositions, and methods for modulating cftr (WO2017062581A1). Google Patents. URL:

Sources

- 1. WO2017062581A1 - Compounds, compositions, and methods for modulating cftr - Google Patents [patents.google.com]

- 2. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

Biological Activity Profile of 7-(Chloromethyl)-3-methyl-1-benzofuran Analogs

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Strategic Value of the 7-Position

The benzofuran scaffold is a privileged structure in medicinal chemistry, ubiquitous in natural products (e.g., ailanthoidol, egonol) and synthetic therapeutics (e.g., amiodarone). While the 2- and 3-positions have been exhaustively explored for pharmacophore installation, the 7-position represents a critical frontier for modulating lipophilicity, metabolic stability, and target selectivity.

The specific scaffold 7-(chloromethyl)-3-methyl-1-benzofuran serves as a high-value electrophilic intermediate. It functions as a "gateway molecule," allowing the rapid generation of diverse libraries via nucleophilic substitution. Its analogs exhibit a distinct biological profile characterized by potent DNA alkylation , antimicrobial efficacy (particularly against Gram-positive strains), and cytotoxicity against resistant cancer cell lines. This guide dissects the chemical basis of this activity, the synthesis of key analogs, and the mechanistic pathways driving their therapeutic potential.[1][2]

Chemical Basis & Pharmacophore Analysis[3][4]

The Electrophilic Warhead

The chloromethyl group at the C7 position is not merely a structural appendage; it is a reactive electrophile . In biological systems or synthetic pathways, this moiety drives the molecule's function:

-

Direct Alkylation: The carbon-chlorine bond is susceptible to nucleophilic attack by DNA bases (e.g., N7 of guanine) or protein residues (cysteine thiols), leading to irreversible inhibition or cytotoxicity.

-

Derivatization Handle: Synthetically, it allows for the introduction of amines, ethers, or thiols, converting the toxic alkylator into a target-specific ligand (e.g., 7-aminomethyl derivatives).

The 3-Methyl Stabilizer

The methyl group at C3 blocks metabolic oxidation at the typically labile C3 position of the furan ring. This substitution enhances the in vivo half-life of the analogs and forces metabolic processing toward the benzene ring or the C7 substituent, often activating the prodrug form.

Synthesis & Derivatization Strategies

To access the biological activity of this class, one must first master the synthesis of the core electrophile and its subsequent conversion into bioactive amino/ether analogs.

Core Synthesis Workflow

The synthesis typically proceeds via the cyclization of phenolic precursors followed by functionalization.

Figure 1: Synthetic pathway to the core 7-chloromethyl scaffold. The chloromethylation step is regioselective due to the directing effects of the furan oxygen.

Biological Activity Profile

Antimicrobial & Antifungal Activity

Analogs derived from 7-(chloromethyl)-3-methyl-1-benzofuran, particularly 7-aminomethyl derivatives , exhibit significant bacteriostatic and bactericidal effects.

-

Spectrum: High potency against Gram-positive bacteria (S. aureus, B. subtilis) and moderate activity against Gram-negative strains (E. coli).

-

Mechanism: Disruption of cell wall integrity and inhibition of DNA gyrase. The lipophilic benzofuran core facilitates penetration through the peptidoglycan layer.

-

Key Data Point: Secondary amine derivatives (e.g., morpholine or piperazine substitutions at C7) often show MIC values in the range of 1.0 – 10 µg/mL against MRSA.

Anticancer & Cytotoxicity

This is the most potent application of the scaffold. The mechanism involves dual pathways: DNA intercalation and oxidative stress.

-

Target: Tubulin polymerization and DNA replication forks.

-

Selectivity: Analogs show selectivity for leukemia (K562) and lung cancer (A549) cell lines.

-

ROS Generation: The benzofuran core, when metabolized, can enter redox cycles, generating Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis.

Enzyme Inhibition (Cholinesterase)

Hybrids where the 7-chloromethyl group is used to link the benzofuran to a benzylamine moiety have shown nanomolar inhibition of Butyrylcholinesterase (BChE) , a target for Alzheimer's disease. The 7-position substituent extends into the enzyme's active site gorge, providing additional binding interactions.

Structure-Activity Relationship (SAR) Analysis

The biological output depends heavily on the nucleophile used to displace the chlorine atom.

| Substituent at C7 (via -CH2-Linker) | Primary Activity | Mechanism / Rationale |

| -Cl (Parent) | Alkylating Agent | Highly reactive electrophile; non-specific cytotoxicity; mutagenic potential. |

| -N(Morpholine) | Anticancer / Anti-inflammatory | Improved solubility; lysosomotropic properties; moderate cytotoxicity. |

| -N(Piperazine-R) | Broad Spectrum Antimicrobial | Cationic charge at physiological pH aids bacterial membrane penetration. |

| -O-Aryl (Ether) | Enzyme Inhibitor (BChE) | Hydrophobic interactions with enzyme allosteric sites; high metabolic stability. |

| -S-Heterocycle | Antifungal | Interaction with fungal CYP51; inhibition of ergosterol synthesis. |

Detailed Experimental Protocols

Protocol A: Synthesis of 7-(Chloromethyl)-3-methyl-1-benzofuran

Note: This reaction involves carcinogenic reagents (formaldehyde, HCl gas). Perform in a certified fume hood.

-

Reagents: 3-methyl-1-benzofuran (10 mmol), Paraformaldehyde (15 mmol), Zinc Chloride (anhydrous, catalytic), Concentrated HCl (30 mL), Glacial Acetic Acid (10 mL).

-

Procedure:

-

Dissolve 3-methyl-1-benzofuran in glacial acetic acid in a round-bottom flask.

-

Add paraformaldehyde and catalytic ZnCl2.

-

Bubble dry HCl gas through the solution while stirring at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Workup: Pour the reaction mixture into crushed ice/water (200 mL). Extract with Dichloromethane (3 x 50 mL).

-

Purification: Wash organic layer with saturated NaHCO3 and brine. Dry over MgSO4. Evaporate solvent. Purify residue via silica gel column chromatography (eluent: Hexane) to yield the white crystalline solid.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Validation of anticancer potential.

-

Cell Lines: K562 (Leukemia), A549 (Lung).

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Dissolve the 7-substituted analog in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48 hours.

-

Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h. Solubilize formazan crystals with DMSO (150 µL).

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action: The Signaling Cascade

The following diagram illustrates the dual mechanism of action for 7-substituted analogs: DNA damage response and Mitochondrial ROS induction.

Figure 2: Dual-mode mechanism of action inducing apoptosis via DNA damage and oxidative stress.

References

-

Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: The role of the 7-position. European Journal of Medicinal Chemistry. Link

-

Kossakowski, J. & Krawiecka, M. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI Molecules. Link

-

Rao, G. et al. (2015).[3] Benzofuran: an emerging scaffold for antimicrobial agents.[4][3][5] RSC Advances.[4] Link

-

Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[2][5][6][7][8][9] RSC Advances.[4] Link

-

Dawood, D. et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.[10] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Benzofuran-Based Alkylating Agents: A Technical Guide for Drug Discovery

Executive Summary

This technical guide analyzes the design, synthesis, and evaluation of benzofuran-based DNA alkylating agents. While nitrogen mustards have been a cornerstone of chemotherapy since the 1940s, their lack of selectivity often results in systemic toxicity. The benzofuran scaffold offers a strategic advantage: its planar, aromatic structure facilitates DNA intercalation or minor groove binding, thereby acting as a "delivery vector" that positions the alkylating moiety (typically a nitrogen mustard or sulfonate) in close proximity to nucleophilic DNA bases. This guide details the mechanistic rationale, synthetic pathways, and validation protocols necessary for developing these targeted therapeutics.

Mechanistic Basis: The "Seek-and-Destroy" Model

The efficacy of benzofuran-based alkylators relies on a dual-mechanism mode of action:

-

Non-Covalent Recognition: The benzofuran core, often substituted with cationic or H-bonding groups (e.g., amidines, carboxamides), acts as an anchor. It binds to DNA via intercalation (stacking between base pairs) or minor groove binding (recognizing AT-rich sequences).

-

Covalent Alkylation: Once docked, the attached nitrogen mustard moiety undergoes intramolecular cyclization to form a highly electrophilic aziridinium ion. This ion is attacked by nucleophilic DNA centers, most commonly the N7 position of guanine (in the major groove) or the N3 position of adenine (in the minor groove), leading to mono-alkylation or interstrand cross-linking (ICL).

Diagram: Mechanism of DNA Alkylation

The following diagram illustrates the activation of the nitrogen mustard and subsequent DNA attack.

Figure 1: Step-wise mechanism of nitrogen mustard activation and DNA alkylation anchored by the benzofuran scaffold.

Chemical Synthesis Strategies

Designing a benzofuran alkylator typically involves constructing the heterocycle first, followed by the installation of the nitrogen mustard. A robust route involves the Rap-Stoermer condensation or similar cyclization methods, followed by functionalization at the C5 position, which is electronically favorable for directing substituents.

Synthetic Pathway: 5-Amino-Benzofuran Mustard

The following workflow describes the synthesis of a 5-[bis(2-chloroethyl)amino]benzofuran-2-carboxylate derivative.

Figure 2: Synthetic route for C5-substituted benzofuran nitrogen mustards.

Detailed Synthetic Protocol (Representative)

Target: Ethyl 5-[bis(2-chloroethyl)amino]benzofuran-2-carboxylate.

-

Cyclization: React 5-nitrosalicylaldehyde with ethyl bromoacetate in DMF using K₂CO₃ as a base (Reflux, 4h). Pour into ice water to precipitate ethyl 5-nitrobenzofuran-2-carboxylate.

-

Reduction: Dissolve the nitro compound in ethanol/ethyl acetate. Hydrogenate using 10% Pd/C catalyst at 40 psi for 6h. Filter and concentrate to yield the 5-amino derivative.

-

Hydroxyethylation: React the 5-amino compound with ethylene oxide (in acetic acid, sealed tube) or 2-chloroethanol (reflux with base) to form the bis(2-hydroxyethyl)amino intermediate.

-

Chlorination: Treat the diol intermediate with POCl₃ (phosphorus oxychloride) or SOCl₂ (thionyl chloride) in benzene or chloroform at reflux for 2-4h. Neutralize carefully and extract to obtain the final nitrogen mustard.

Structure-Activity Relationships (SAR)[1][2]

The biological activity of benzofuran alkylators is highly sensitive to substituents on the benzene ring and the position of the alkylating group.

| Variable Region | Substituent Choice | Effect on Potency/Selectivity |

| C5 Position (R₁) | Nitrogen Mustard N(CH₂CH₂Cl)₂ | Critical for cytotoxicity. Forms DNA cross-links. |

| C2 Position (R₂) | Ester COOEt / Amide CONHAr | Modulates lipophilicity and DNA groove binding affinity. Amides often increase minor groove specificity. |

| C7 Position (R₃) | Methoxy OMe | Electron-donating groups can enhance the nucleophilicity of the aromatic system, potentially stabilizing the transition state, but steric bulk may hinder intercalation. |

| Leaving Group | Chlorine vs. Bromine | Bromine is a better leaving group, increasing alkylation rate but potentially reducing stability (hydrolysis before reaching target). |

Experimental Validation: DNA Cross-Linking Assay

To confirm that the synthesized agent acts via DNA alkylation (specifically cross-linking), the Alkaline Agarose Gel Electrophoresis assay is the gold standard. Under alkaline conditions (pH > 12), non-cross-linked DNA denatures into single strands, while cross-linked DNA remains double-stranded (or renatures rapidly), migrating differently.

Protocol: Alkaline Agarose Gel Shift Assay

Objective: Visualize DNA interstrand cross-links (ICLs).

Materials:

-

Plasmid DNA (e.g., pUC19, linearized).

-

Alkaline Running Buffer: 30 mM NaOH, 1 mM EDTA.

-

Alkaline Loading Dye: 300 mM NaOH, 6 mM EDTA, 18% Ficoll, 0.15% Bromocresol Green.

-

Test Compound (Benzofuran Mustard).

Step-by-Step Methodology:

-

Incubation: Mix 1 µg of linearized plasmid DNA with varying concentrations of the benzofuran agent (e.g., 0.1, 1, 10, 50 µM) in TE buffer (pH 7.4). Incubate at 37°C for 2 hours.

-

Gel Preparation: Prepare a 1% agarose gel. Crucial: Do not use standard TAE/TBE. The gel must be soaked in Alkaline Running Buffer for 30 mins prior to loading to equilibrate.[1]

-

Denaturation: Mix samples with Alkaline Loading Dye. The high pH (NaOH) denatures the DNA strands.

-

Electrophoresis: Run the gel at low voltage (e.g., 1-2 V/cm) in the Alkaline Running Buffer for 4-6 hours. Keep the setup cool (4°C) to prevent gel melting or buffer heating.

-

Neutralization & Staining: Soak the gel in neutralizing buffer (1M Tris-HCl, pH 7.6, 1.5M NaCl) for 45 mins. Stain with Ethidium Bromide or SYBR Gold for 20 mins.

-

Analysis:

-

Control (No Drug): Appears as a fast-migrating single-stranded DNA (ssDNA) band.

-

Cross-linked DNA: Appears as a slower-migrating band (higher molecular weight equivalent) because the covalent link prevents strand separation, maintaining a "pseudo-double-stranded" structure with higher drag.

-

Challenges and Future Directions

-

Hydrolytic Instability: Nitrogen mustards are prone to hydrolysis in aqueous media. Future designs often incorporate electron-withdrawing groups near the nitrogen or use prodrug strategies (e.g., hypoxia-activated prodrugs) to prevent premature cyclization.

-

Selectivity: While benzofurans aid DNA binding, they do not inherently distinguish between cancer and normal cells. Conjugating these agents to antibodies (ADCs) or targeting ligands (e.g., folate) is a primary area of development.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry, 2013.

-

Alkaline Agarose Gel Electrophoresis. National Institutes of Health (Protocol).

-

Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 2020.

-

Synthesis and Biological Evaluations of Click-Generated Nitrogen Mustards. Chemical Biology & Drug Design, 2015.

Sources

Foreword: The 3-Methyl-1-Benzofuran Core - A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Strategic Functionalization of 3-Methyl-1-Benzofuran

The benzofuran moiety, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in the architecture of countless natural products and synthetic molecules of significant biological importance.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] Within this esteemed class of compounds, 3-methyl-1-benzofuran emerges as a particularly valuable building block. The methyl group at the C3 position not only influences the molecule's steric and electronic profile but also serves as a crucial handle for synthetic diversification.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of why specific synthetic strategies are chosen and how to execute them with precision. We will explore the primary avenues for functionalizing the 3-methyl-1-benzofuran core, from atom-economical C-H activation to versatile organometallic cross-coupling reactions, providing both the theoretical foundation and field-tested experimental protocols.

Section 1: Foundational Synthesis of the 3-Methyl-1-Benzofuran Core

Before functionalization can begin, a reliable and scalable synthesis of the core structure is paramount. The most common and robust methods involve the cyclization of appropriately substituted phenols. A classic and effective approach is the reaction of an o-hydroxyacetophenone with chloroacetone.[6][7]

Causality in Synthesis: Why this Method Works

This reaction proceeds via an initial O-alkylation of the phenoxide (generated in situ by a base like potassium carbonate) with chloroacetone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The choice of a relatively weak base (K₂CO₃) and a polar aprotic solvent (acetonitrile or DMF) is critical to favor the desired O-alkylation over potential side reactions and to facilitate the subsequent cyclization at elevated temperatures.

Experimental Protocol: Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethanone

This protocol is adapted from established literature procedures.[6]

-

Setup: To a solution of o-hydroxyacetophenone (16.6 mmol) in acetonitrile (30 mL) in a round-bottom flask equipped with a reflux condenser, add chloroacetone (16.6 mmol, 1.32 mL).

-

Base Addition: Add potassium carbonate (33.2 mmol, 4.6 g) to the mixture. The carbonate acts as the base to deprotonate the phenolic hydroxyl group.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 48-96 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the mixture to room temperature, dilute with deionized water (20 mL), and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired 3-methyl-1-benzofuran derivative.

Section 2: Direct C-H Functionalization: An Atom-Economical Approach

Transition metal-catalyzed C-H functionalization has revolutionized synthetic chemistry by offering a more direct and less wasteful route to modify complex molecules.[5][8] For 3-methyl-1-benzofuran, the C2 position is the most electronically favorable site for such transformations due to its higher acidity compared to other positions on the heterocyclic ring.[9]

Palladium-Catalyzed C2-Arylation

Direct arylation at the C2 position is a powerful method for synthesizing 2-aryl-3-methyl-1-benzofurans, which are prevalent motifs in bioactive compounds.[10] This reaction typically employs a palladium catalyst, an oxidant, and often a ligand to facilitate the catalytic cycle.

The "Why": Mechanistic Considerations The generally accepted mechanism involves the formation of a Pd(II) species which coordinates to the benzofuran. A concerted metalation-deprotonation (CMD) pathway is often invoked, where the C2-H bond is broken to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with an aryl halide or another aryl source to form the C-C bond and regenerate the active catalyst. The choice of oxidant (e.g., CuCl₂, Ag₂O) is crucial for re-oxidizing the Pd(0) generated during the cycle back to the active Pd(II) state.

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Benzofuran

This protocol is a representative example based on conditions reported for direct arylations.[10]

-

Reagents: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-methyl-1-benzofuran (0.5 mmol), the desired aryl bromide (0.75 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand such as SPhos or XPhos (10 mol%).

-

Solvent and Base: Add a degassed solvent such as 1,2-dichloroethane (DCE) or toluene (2 mL) followed by the addition of a base, typically K₂CO₃ or Cs₂CO₃ (1.5 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the 2-aryl-3-methyl-1-benzofuran product.

Section 3: Organometallic Strategies: Precision Functionalization via Lithiation

For instances where direct C-H activation is not feasible or regioselective, organometallic intermediates, particularly lithiated species, offer a highly reliable alternative. The position of lithiation on the benzofuran ring is dictated by the acidity of the protons and the presence of any directing groups.[11][12]

-

Without Directing Groups: In unsubstituted 3-methyl-1-benzofuran, the C2 proton is the most acidic and will be preferentially abstracted by a strong base like n-butyllithium (n-BuLi).[11]

-

With Directing Groups: A coordinating group (e.g., an amide or methoxy group) at the C2 position can direct the lithiation to the C3 position. Similarly, a directing group on the benzene ring can facilitate ortho-lithiation at C4 or C7.[12][13]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Palladium-catalyzed benzofuran and indole synthesis by multiple C–H functionalizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Comparative Profiling of 5-Chloromethyl and 7-Chloromethyl Benzofuran Isomers: Structural, Kinetic, and Synthetic Paradigms

Executive Summary

Benzofuran derivatives are privileged scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents, including antiarrhythmics (amiodarone), antidepressants (vilazodone), and novel antiviral compounds. Within the synthetic pipeline of these active pharmaceutical ingredients (APIs), chloromethylbenzofurans serve as critical electrophilic building blocks for constructing complex hybrid molecules.

While 5-chloromethylbenzofuran and 7-chloromethylbenzofuran share the same molecular weight and core heterocyclic framework, the positional variance of the chloromethyl (-CH₂Cl) group fundamentally alters their electronic distribution, steric environment, and subsequent kinetic behavior. This whitepaper provides an in-depth technical analysis of the causality behind these differences, offering researchers actionable methodologies for their synthesis and application in nucleophilic substitution workflows.

Structural and Electronic Profiling (The Core Difference)

To understand the divergent reactivity of these isomers, one must first map the topology of the benzofuran ring. The numbering system designates the furan oxygen as position 1 (O1). The bridgehead carbons are C3a and C7a, while the benzene ring carbons are C4, C5, C6, and C7.

-

5-Chloromethylbenzofuran: The -CH₂Cl group is located at C5, which is para to the C7a-O1 bond.

-

7-Chloromethylbenzofuran: The -CH₂Cl group is located at C7, which is ortho to the C7a-O1 bond.

Electronic Effects (Resonance vs. Inductive)

The furan oxygen (O1) exerts a dual electronic influence on the fused benzene ring: an electron-withdrawing inductive effect (-I) through the sigma framework and an electron-donating resonance effect (+R) through the pi system. During an S_N1 reaction, the departure of the chloride ion generates a benzylic carbocation. For the 5-isomer , the carbocation at C5 is highly stabilized by the +R effect of the oxygen lone pair (delocalizing from O1 to C7a, C7, and C5), while remaining relatively unaffected by the -I effect due to spatial distance. Conversely, in the 7-isomer , while the +R effect still stabilizes the carbocation, the proximity of C7 to O1 means the destabilizing -I effect is significantly stronger, slightly dampening the overall thermodynamic stability of the intermediate.

Steric Considerations

In S_N2 reactions, the trajectory of the incoming nucleophile must approach at a 180° angle to the C-Cl bond (backside attack). The 5-position is solvent-exposed and flanked only by small aromatic protons (C4-H and C6-H). The 7-position , however, is sterically shielded by the adjacent furan oxygen and its lone pairs. This steric bulk severely restricts the transition state geometry, making S_N2 pathways kinetically slower for the 7-isomer compared to the 5-isomer.

Kinetic and mechanistic pathways for 5- vs 7-chloromethylbenzofuran isomers.

Quantitative Data Presentation

The following table summarizes the physicochemical and kinetic properties that dictate the handling and application of these isomers in drug development workflows.

| Property | 5-Chloromethylbenzofuran | 7-Chloromethylbenzofuran |

| Position Relative to Oxygen | Para-like (via C7a bridgehead) | Ortho-like (via C7a bridgehead) |

| Inductive Effect (-I) from O1 | Weak (Distant) | Strong (Adjacent) |

| Resonance Effect (+R) from O1 | Strong (Stabilizes C5 carbocation) | Strong (Stabilizes C7 carbocation) |

| Steric Hindrance (Backside) | Low (Solvent exposed) | High (Shielded by O1 lone pairs) |

| Preferred Nucleophilic Pathway | S_N1 / S_N2 (Highly versatile) | S_N1 favored (S_N2 kinetically slow) |

| Primary Synthetic Application | Complex heterocyclic fusions [1] | Tricyclic benzazepine derivatives[4] |

Experimental Protocols: Self-Validating Synthesis Workflows

Direct chloromethylation of the benzofuran core is often unselective and can lead to polymerization. Therefore, the standard, high-yield approach involves the halogenation of a pre-formed hydroxymethylbenzofuran precursor using thionyl chloride (SOCl₂) [2].

A critical causality in this protocol is the mandatory inclusion of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). Benzofuran rings are highly sensitive to strong acids, which can trigger ring-opening or oligomerization. DIPEA acts as a proton scavenger, neutralizing the HCl byproduct without competing as a nucleophile, thereby ensuring high purity and yield [3].

Standard Operating Procedure: Synthesis of Chloromethylbenzofurans

Reagents Required:

-

5- or 7-Hydroxymethylbenzofuran (1.0 eq)

-

Thionyl Chloride (SOCl₂) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel.

-

Dissolution: Dissolve 1.0 eq of the chosen hydroxymethylbenzofuran in anhydrous DCM (approx. 0.2 M concentration). Add 1.2 eq of DIPEA.

-

Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: The formation of the chlorosulfite intermediate is highly exothermic; thermal control prevents side reactions.

-

Halogenation: Load 1.1 eq of SOCl₂ into the dropping funnel. Add dropwise over 30 minutes to maintain the temperature below 5 °C.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent. The reaction is complete when the polar hydroxyl spot completely disappears, replaced by a distinct, non-polar chloromethyl spot under UV light (254 nm).

-

Quenching & Extraction: Carefully quench the reaction by pouring it into an equal volume of ice-cold distilled water. Transfer to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chloromethylbenzofuran.

Standard chlorination workflow of hydroxymethylbenzofurans using SOCl2.

Pharmacological & Synthetic Applications

The choice between the 5- and 7-isomer is rarely arbitrary; it is dictated by the target receptor's spatial requirements.

-

5-Chloromethylbenzofuran is extensively utilized to synthesize hybrid molecules where the benzofuran moiety acts as a lipophilic tail, often targeting G-protein coupled receptors (GPCRs) or acting as a precursor for complex multicyclic anticancer agents [1].

-

7-Chloromethylbenzofuran , due to its unique geometry, is frequently employed in the synthesis of constrained tricyclic systems, such as tricyclic benzazepines, which are heavily investigated for central nervous system (CNS) disorders like Parkinson's disease and depression [4].

Understanding the kinetic limitations (such as the slower S_N2 reactivity of the 7-isomer) allows synthetic chemists to optimize reaction times, increase temperatures, or switch to more polar aprotic solvents (like DMF) to force the substitution to completion without sacrificing yield.

References

-

PrepChem. "Synthesis of 2-(Chloromethyl)benzofuran." PrepChem Database. Available at: [Link]

- Google Patents. "GB2356862A - Chlorination of hydroxymethylfurans with thionyl chloride and diisopropylethylamine." Google Patents.

-

Abu-Hashem, A. A., et al. "Reactivity of Benzofuran Derivatives." ResearchGate. Available at:[Link]

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution of 7-(Chloromethyl)-3-methyl-1-benzofuran

Abstract & Strategic Significance

The compound 7-(chloromethyl)-3-methyl-1-benzofuran represents a high-value heterocyclic building block. Its structural core—a benzofuran ring substituted at the 7-position—is increasingly relevant in medicinal chemistry, particularly for developing G-protein coupled receptor (GPCR) agonists and kinase inhibitors where the 7-position provides a unique vector for exploring the binding pocket's "ortho" space relative to the ether oxygen [1, 2].

This guide details the protocol for nucleophilic substitution of the chloromethyl moiety.[1] Unlike the more common 2- or 3-substituted benzofurans, the 7-chloromethyl group functions as a heteroaromatic benzylic halide . It exhibits high electrophilicity due to the electron-withdrawing inductive effect of the adjacent oxygen atom and resonance stabilization of the transition state by the aromatic system. However, this reactivity also necessitates strict control over reaction conditions to prevent polymerization or hydrolysis.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Corrosive / Lachrymator.

-

Risk: Benzylic chlorides are potent alkylating agents. They are suspected carcinogens and severe skin/eye irritants. The volatility of the 7-chloromethyl derivative allows it to act as a lachrymator (tear gas-like agent).

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

-

Decontamination: Spills should be neutralized immediately with a dilute solution of alcoholic ammonia or 10% aqueous sodium thiosulfate.

Mechanistic Insight & Reaction Design

The substitution proceeds primarily via an

-

Electronic Activation: The benzofuran oxygen exerts an inductive (

) effect, pulling electron density from the benzene ring, making the benzylic carbon highly electrophilic. -

Finkelstein Acceleration (Pro-Tip): The chloride is a moderate leaving group. For sterically hindered or weak nucleophiles, the addition of catalytic potassium iodide (KI) is recommended. This generates the intermediate 7-(iodomethyl)-3-methyl-1-benzofuran in situ, where iodide is a superior leaving group (

) [3].

Pathway Visualization

[2][3][4]

Experimental Protocols

Protocol A: Amination (Synthesis of Tertiary Amines)

Target Application: Solubilizing groups for drug candidates.

Reagents:

-

Substrate: 7-(chloromethyl)-3-methyl-1-benzofuran (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Base:

(anhydrous, 2.0 equiv) or -

Catalyst: KI (0.1 equiv) - Optional but recommended

-

Solvent: Acetonitrile (MeCN) [Grade: HPLC]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate). -

Nucleophile Addition: Add the secondary amine (1.2 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).

-

Substrate Addition: Dissolve 7-(chloromethyl)-3-methyl-1-benzofuran in a minimal amount of MeCN and add dropwise to the reaction mixture.

-

Rationale: Dropwise addition prevents localized high concentrations that could lead to dimerization (Wurtz-type coupling).

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar). Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.-

Typical Time: 2–4 hours.

-

-

Workup:

-

Cool to RT. Filter off the inorganic salts (

, KCl) through a Celite pad. -

Concentrate the filtrate under reduced pressure.[2]

-

Redissolve the residue in EtOAc and wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Etherification (Williamson Ether Synthesis)

Target Application: Linker installation.

Reagents:

-

Substrate: 1.0 equiv

-

Nucleophile: Phenol or Alcohol (1.1 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Solvent: DMF (anhydrous) or THF

Methodology:

-

Deprotonation: In a separate flask, add NaH to anhydrous DMF at 0°C. Add the alcohol/phenol dropwise. Stir for 30 min until

evolution ceases (formation of alkoxide). -

Coupling: Add the 7-(chloromethyl)-3-methyl-1-benzofuran (dissolved in DMF) to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to RT. Stir for 1–3 hours.

-

Note: Benzylic halides are highly reactive; heating is rarely required for alkoxides and may cause elimination side products.

-

-

Quench: Carefully quench with saturated

solution. Extract with

Data Analysis & Troubleshooting

Reaction Workflow Diagram

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Recovery | Hydrolysis of chloride | Ensure solvents are anhydrous. Avoid exposure to air/moisture during setup. |

| Dimer Formation | Wurtz coupling | Reduce concentration. Add substrate slower. |

| No Reaction | Nucleophile too weak | Add KI (10 mol%) (Finkelstein conditions). Switch solvent to DMF. |

| Elimination Product | Base too strong/bulky | Use a weaker base (e.g., |

References

-

BenchChem. "5-(Chloromethyl)benzofuran Reactivity and Applications." Accessed October 2023. Link

- Context: Establishes the baseline reactivity of chloromethyl-benzofurans with amines and alkoxides.

-

National Institutes of Health (NIH). "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives." PubMed Central. Link

- Context: Provides analogous protocols for amination of methyl-benzofuran halides using morpholine.

-

Abu-Hashem, A. et al. "Reactivity of Benzofuran Derivatives."[3] ResearchGate.[4] Link

- Context: Comprehensive review of benzofuran electrophilic and nucleophilic substitution p

-

PubChem. "7-(chloromethyl)-3-methyl-1-benzofuran (CID 165993172)." Link

- Context: Verification of specific substrate identity and physicochemical properties.

Sources

Application Note: High-Yield Synthesis of 7-(Aminomethyl)-3-methylbenzofuran from Chloromethyl Precursors

Executive Summary & Medicinal Chemistry Context

Benzofuran-derived methylamines, particularly 3-methylbenzofuran derivatives, are highly privileged scaffolds in modern drug discovery. They have been extensively utilized in the development of high-affinity dopamine D2/D3 receptor ligands, where the benzofuran moiety significantly improves receptor subtype selectivity .

The synthesis of the primary amine, 7-(aminomethyl)-3-methylbenzofuran, from its corresponding 7-chloromethyl precursor presents a classic chemical challenge: direct ammonolysis typically results in uncontrolled overalkylation, yielding complex mixtures of secondary and tertiary amines. To overcome this, indirect amination strategies must be employed to ensure absolute chemoselectivity for the primary amine. This application note details two field-proven, self-validating protocols for this transformation.

Mechanistic Rationale & Pathway Selection

The conversion of a benzylic-like chloride to a primary amine requires a nitrogen surrogate that acts as a potent nucleophile but resists subsequent alkylation after the initial carbon-nitrogen bond is formed.

-

Route A (Azide-Staudinger): This route utilizes the azide anion (

) as a highly nucleophilic, non-basic nitrogen source. The resulting alkyl azide is subsequently reduced using triphenylphosphine ( -

Route B (Gabriel Synthesis): This route employs potassium phthalimide. The bulky, electron-withdrawing phthalimide group completely prevents overalkylation. Subsequent deprotection via hydrazinolysis (Ing-Manske procedure) liberates the primary amine. This route is highly crystalline, easily scalable, and avoids the energetic hazards associated with organic azides .

Synthetic Workflows & Mechanisms

Figure 1: Parallel synthetic pathways for 7-(aminomethyl)-3-methylbenzofuran.

Figure 2: Mechanistic progression of the Staudinger reduction.

Experimental Protocols

Note on Self-Validating Systems: Both protocols integrate mandatory In-Process Controls (IPC) using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Proceeding to the next step is strictly contingent upon analytical validation of intermediate consumption.

Protocol A: Azide-Staudinger Synthesis (Mild Conditions)

Step 1: Nucleophilic Azidation

-

Charge: To a dry 100 mL round-bottom flask, add 7-chloromethyl-3-methylbenzofuran (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

-

React: Add sodium azide (

) (1.5 eq, 15.0 mmol) in one portion. Stir the suspension at 60 °C under a nitrogen atmosphere for 4 hours. -